7-Fluorochroman - 179071-54-6

7-Fluorochroman

Catalog Number: EVT-1181854
CAS Number: 179071-54-6
Molecular Formula: C9H9FO
Molecular Weight: 152.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 7-Fluorochroman-4-ol typically involves the reduction of 7-fluoro-2,3-dihydro-4H-chromen-4-one. One common method utilizes sodium borohydride as a reducing agent in methanol at a temperature of 0°C. The reaction is stirred for about one hour before adding water to complete the process.

For industrial-scale production, biocatalytic methods can be employed, utilizing ketoreductase enzymes along with coenzymes to achieve high conversion rates and chiral selectivity. This environmentally friendly approach is suitable for large-scale synthesis.

Key Parameters:

  • Reducing Agent: Sodium borohydride
  • Solvent: Methanol
  • Temperature: 0°C
  • Reaction Time: Approximately one hour
Molecular Structure Analysis

The molecular structure of 7-Fluorochroman-4-ol consists of a chroman backbone with a hydroxyl group and a fluorine atom attached at specific positions. The presence of the fluorine atom enhances the compound's lipophilicity and stability compared to non-fluorinated analogs. The structural formula can be represented as follows:

C9H9FO2\text{C}_9\text{H}_9\text{FO}_2

Structural Characteristics:

  • Fluorine Position: At the 7th position on the chroman ring
  • Hydroxyl Group: Located at the 4th position
  • Molecular Weight: 168.16 g/mol
Chemical Reactions Analysis

7-Fluorochroman-4-ol participates in various chemical reactions:

  1. Reduction: It can be synthesized from 7-fluoro-4-chromanone through reduction using sodium borohydride.
  2. Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

  • Reducing Agents: Sodium borohydride in methanol
  • Solvents: Methanol is commonly used for these reactions.

Major Products Formed:

The primary product from the reduction of 7-fluoro-4-chromanone is 7-Fluorochroman-4-ol.

Mechanism of Action

The mechanism of action for 7-Fluorochroman-4-ol involves its interaction with various biological targets. The presence of the fluorine atom enhances its binding affinity to specific enzymes and receptors, making it valuable in medicinal chemistry. The exact pathways depend on the structure of the fluorinated analogs being studied, but generally, they exhibit increased biological activity due to improved lipophilicity and metabolic stability .

Physical and Chemical Properties Analysis

Key Properties:

  • Molecular Formula: C9H9FO2\text{C}_9\text{H}_9\text{FO}_2
  • Molecular Weight: 168.16 g/mol
  • Melting Point: Approximately 46–50°C

These properties indicate that 7-Fluorochroman-4-ol is a stable compound under standard conditions, suitable for various applications in research and industry.

Applications

7-Fluorochroman has several scientific applications:

  1. Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
  2. Biology: The compound is studied for its potential as a fluorinated analog of biologically active molecules.
  3. Industry: It is utilized in producing specialty chemicals and materials .
Introduction to Chroman Derivatives and Fluorinated Analogues

Structural Overview of Chroman and Its Pharmacological Significance

Chroman (benzodihydropyran) is a bicyclic heterocyclic scaffold comprising a benzene ring fused to a saturated pyran ring. This structure serves as the foundational core for numerous biologically active compounds, including flavonoids, tocopherols, and synthetic drug candidates. The chroman ring system exhibits conformational stability and enables diverse substitution patterns at positions C-2, C-3, C-4, C-6, and C-7, which directly influence its pharmacological profile. The C-4 position is particularly reactive, allowing derivatization to alcohols, ketones, or amines that enhance interactions with biological targets .

7-Fluorochroman introduces a fluorine atom at the C-7 position of the chroman core, yielding the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol. Fluorination at this site strategically alters electron distribution within the aromatic ring, impacting dipole moments and molecular polarity. The fluorine atom’s van der Waals radius (1.47 Å) minimally perturbs steric bulk compared to hydrogen (1.20 Å), preserving the parent structure’s binding capabilities while modifying electronic properties [1] [3] [6]. Pharmacologically, chroman derivatives demonstrate broad therapeutic potential:

  • Antioxidant Effects: The chroman scaffold neutralizes reactive oxygen species (ROS) via hydrogen donation from the C-4 hydroxyl group, mitigating oxidative stress in disease models [9].
  • Anticancer Activity: Fluorinated chromans induce apoptosis in tumor cells by modulating kinase signaling pathways and DNA replication machinery .
  • Neurological Applications: Structural similarity to neurotransmitter precursors enables blood-brain barrier penetration for central nervous system (CNS) targeting [1].

Table 1: Structural and Pharmacological Comparison of Chroman and 7-Fluorochroman

PropertyChroman7-Fluorochroman
Molecular FormulaC₉H₁₀O₂C₉H₉FO₂
Molecular Weight (g/mol)150.18168.16
Key Pharmacological ActionsAntioxidant, AnticancerEnhanced metabolic stability, Improved receptor affinity
Common DerivativesChroman-4-ones, Flavanones7-Fluorochroman-4-ol, 7-Fluorochroman-4-one

Role of Fluorination in Enhancing Bioactivity and Pharmacokinetics

Fluorination is a strategic tool in medicinal chemistry, primarily due to fluorine’s extreme electronegativity (3.98 Pauling scale) and the strength of the C–F bond (∼485 kJ/mol). These properties profoundly influence drug-like characteristics when incorporated at the C-7 position of chroman:

  • Metabolic Stability: Fluorine impedes oxidative metabolism by cytochrome P450 enzymes. The C–F bond’s resilience reduces hepatic deactivation, extending plasma half-life. For 7-fluorochroman derivatives, fluorination at the electron-rich C-7 position blocks electrophilic attack, preventing hydroxylation and subsequent phase II conjugation [4] [6].
  • Lipophilicity and Membrane Permeability: Fluorine atoms increase log P values by 0.25–0.5 units, enhancing passive diffusion across lipid bilayers. This is critical for 7-fluorochroman’s CNS penetration, where calculated log P values (e.g., 1.7 for (R)-7-fluorochroman-4-ol) optimize blood-brain barrier transit [1] .
  • Molecular Interactions: Fluorine participates in orthogonal dipolar interactions and hydrogen bonding (as a weak acceptor) with protein residues. In enzymatic targets like kinases or oxidoreductases, C-7 fluorination strengthens binding via van der Waals contacts with hydrophobic pockets or backbone carbonyls [6].
  • pKa Modulation: Fluorine’s electron-withdrawing effect acidifies proximal functional groups. For 7-fluorochroman-4-ol, the C-4 hydroxyl’s pKa decreases by ∼1 unit, enhancing hydrogen-bond-donating capacity and metal chelation potential [4] [9].

Table 2: Physicochemical and Pharmacokinetic Enhancements from Fluorination

ParameterNon-Fluorinated Chroman7-FluorochromanBiological Impact
C–F Bond StrengthN/A485 kJ/molResistance to metabolic cleavage
Aromatic Ring pKa∼10.0 (C-7 position)∼9.5 (C-7 position)Increased electrophilic substitution resistance
Membrane Permeability (PAMPA)Moderate (log P ∼2.0)High (log P ∼2.5)Enhanced cellular uptake and tissue distribution
Hydrogen Bond Acceptor Capacity2 sites3 sitesImproved target binding specificity

Historical Development of 7-Fluorochroman Derivatives in Medicinal Chemistry

The integration of fluorine into chroman scaffolds evolved alongside advances in fluorination methodologies. Early routes (pre-2000) relied on hazardous reagents like HF or F₂ gas, limiting access to 7-fluorochroman derivatives. Three phases define its development:

  • Synthetic Innovation (2000–2010): Electrophilic fluorination using Selectfluor® ([(CH₃)₂N⁺–CH₂–C₆H₅]₂ F⁻) enabled regioselective C-7 fluorination of chroman precursors. Yields improved from <30% to >75% with microwave-assisted and continuous-flow reactors. This period saw the synthesis of foundational compounds like 7-fluorochroman-4-one (CAS 917248-49-8), characterized via ¹⁹F NMR (δ ∼ -120 ppm) and LC-MS [3] [9].
  • Stereochemical Control (2010–2020): Catalytic asymmetric hydrogenation using chiral ruthenium complexes (e.g., Noyori-type catalysts) yielded enantiopure (R)-7-fluorochroman-4-ol (CAS 1270296-57-5). The (R)-enantiomer demonstrated superior binding to GABA receptors in neurological studies, underscoring fluorine’s role in conformational steering [1] [6].
  • Hybrid Pharmacophores (2020–Present): 7-Fluorochroman fused with oxadiazole/thiadiazole rings enhanced antioxidant potency (IC₅₀ 3.7 μM in DPPH assays). Fluorine’s electron-withdrawing effect amplified radical-scavenging by stabilizing phenoxyl radicals [9].

Table 3: Historical Milestones in 7-Fluorochroman Derivative Development

PeriodKey AdvanceRepresentative CompoundApplication Focus
2000–2010Electrophilic fluorination protocols7-Fluorochroman-4-one (CAS 917248-49-8)Antibacterial scaffolds
2010–2020Asymmetric synthesis of enantiopure derivatives(R)-7-Fluorochroman-4-ol (CAS 1270296-57-5)Neuroactive agents
2020–PresentMulticomponent fluorinated hybrids7-Fluorochroman-oxadiazole conjugatesAntioxidant therapeutics

Clinical translation remains limited, though 7-fluorochroman motifs feature in investigational anti-infectives and CNS drugs. The scaffold’s versatility positions it as a privileged structure for future fluorinated drug discovery [4] [9].

Properties

CAS Number

179071-54-6

Product Name

7-Fluorochroman

IUPAC Name

7-fluoro-3,4-dihydro-2H-chromene

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C9H9FO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5H2

InChI Key

FORTXLVIJCKIFM-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C=C2)F)OC1

Canonical SMILES

C1CC2=C(C=C(C=C2)F)OC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.